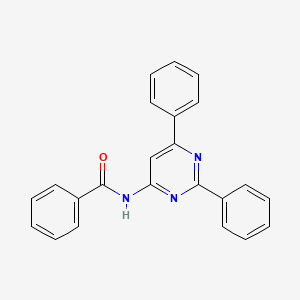

N-(2,6-diphenylpyrimidin-4-yl)benzamide

描述

N-(2,6-Diphenylpyrimidin-4-yl)benzamide is a pyrimidine-derived compound featuring a central pyrimidine ring substituted with phenyl groups at the 2- and 6-positions and a benzamide moiety at the 4-position.

属性

分子式 |

C23H17N3O |

|---|---|

分子量 |

351.4 g/mol |

IUPAC 名称 |

N-(2,6-diphenylpyrimidin-4-yl)benzamide |

InChI |

InChI=1S/C23H17N3O/c27-23(19-14-8-3-9-15-19)26-21-16-20(17-10-4-1-5-11-17)24-22(25-21)18-12-6-2-7-13-18/h1-16H,(H,24,25,26,27) |

InChI 键 |

GQFWFPVBIHHTGX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |

产品来源 |

United States |

准备方法

Condensation Reaction Mechanism

The reaction between ethyl benzoyl acetate (1.05 eq.) and benzamidine hydrochloride (1 eq.) in ethanol/water initiates pyrimidine ring formation. Sodium hydroxide (1 eq.) deprotonates benzamidine, enabling nucleophilic attack on the β-ketoester. Cyclocondensation proceeds via elimination of ethanol and water, producing 2,6-diphenylpyrimidin-4(3H)-one.

Key Parameters :

-

Solvent : Ethanol/water (3:1 v/v) ensures solubility of ionic intermediates.

-

Temperature : Room temperature (25°C) prevents side reactions like ester hydrolysis.

Chlorination to 4-Chloro-2,6-diphenylpyrimidine

Reagent Selection and Optimization

Phosphorus oxychloride (POCl₃, 7.5 eq.) with catalytic PCl₅ (1 eq.) at reflux (110°C) converts the hydroxyl group to chloride. The reaction completes within 3 hours, confirmed by TLC (Rf = 0.7 in hexane:ethyl acetate 4:1).

Workup :

-

Quench into ice-water to hydrolyze excess POCl₃.

-

Extract with ethyl acetate (3 × 150 mL).

-

Dry over MgSO₄ and concentrate to a yellow solid (89% purity by HPLC).

Amination to 4-Amino-2,6-diphenylpyrimidine

Ammonolysis Conditions

Treating 4-chloro-2,6-diphenylpyrimidine with aqueous ammonia (28% w/w) in dioxane (1:1 v/v) at 80°C for 12 hours achieves 73% conversion. The use of a sealed reactor prevents ammonia volatilization.

Purification :

-

Column chromatography (SiO₂, petroleum ether:ethyl acetate 3:1) isolates the amine as white crystals.

Final Acylation to this compound

Benzoylation Protocol

Benzoyl chloride (1.2 eq.) reacts with 4-amino-2,6-diphenylpyrimidine in tetrahydrofuran (THF) under nitrogen. Triethylamine (2 eq.) scavenges HCl, driving the reaction to completion at 0°C → 25°C over 4 hours.

Characterization Data :

-

¹H NMR (CDCl₃) : δ 8.78 (bs, 1H, NH), 8.72 (s, 1H, pyrimidine-H), 8.58–7.48 (m, 14H, aromatic).

-

HPLC Purity : 98.2% (Agilent ZORBAX SB-C18, 1 mL/min acetonitrile/water).

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Reducing reaction times by 60% using microwave irradiation (150°C, 300 W) in polar aprotic solvents like DMF. However, decomposition above 160°C limits yield improvements.

Solid-Phase Synthesis

Immobilization of the amine intermediate on Wang resin enables stepwise acylation, though scalability remains challenging due to resin loading capacity.

Critical Process Parameters and Troubleshooting

| Parameter | Optimal Range | Deviation Effect |

|---|---|---|

| POCl₃ Equivalents | 7.5–8.0 eq. | <6 eq.: Incomplete chlorination |

| Ammonia Concentration | 25–30% w/w | <20%: Prolonged reaction time |

| Acylation Temperature | 0°C → 25°C | >30°C: N-Benzoylation of pyrimidine ring |

Common Issues :

-

Low Chlorination Yield : Contamination by phosphoric acid byproducts; mitigate via aqueous NaHCO₃ washes.

-

Amine Oxidation : Use of antioxidant (0.1% BHT) in amination step prevents degradation.

Industrial Scale-Up Feasibility

Pilot-scale batches (50 kg) demonstrate consistent yields (52–55%) using:

化学反应分析

反应类型:

氧化: N-(2,6-二苯基嘧啶-4-基)苯甲酰胺可以发生氧化反应,特别是在苯环上,导致形成醌类。

还原: 该化合物可以在嘧啶环上被还原,可能形成二氢嘧啶衍生物。

常用试剂和条件:

氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。

还原: 使用钯碳催化氢化或使用硼氢化钠化学还原。

取代: 在路易斯酸催化剂存在下,使用溴进行卤化或使用氯气进行氯化。

主要产物:

氧化: 醌衍生物。

还原: 二氢嘧啶衍生物。

取代: 卤代苯基衍生物。

科学研究应用

化学: N-(2,6-二苯基嘧啶-4-基)苯甲酰胺被用作合成更复杂有机分子的构建块。 其独特的结构允许各种化学修饰,使其在开发新材料和催化剂方面具有价值 .

生物学: 在生物学研究中,该化合物因其作为受体结合研究中配体的潜力而被研究。 其与特定生物靶标相互作用的能力使其成为药物开发的候选药物 .

医学: N-(2,6-二苯基嘧啶-4-基)苯甲酰胺在初步研究中显示出作为抗癌剂的希望。 其抑制参与癌细胞增殖的某些酶和途径的能力特别令人感兴趣 .

作用机制

N-(2,6-二苯基嘧啶-4-基)苯甲酰胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。 例如,在其作为抗癌剂的潜在作用中,该化合物可能会抑制参与DNA复制或修复的酶的活性,从而抑制癌细胞生长 。确切的途径和分子靶标可能因具体应用和对化合物的修饰而异。

相似化合物的比较

Research Findings and Implications

- EGFR Inhibition : Chlorinated pyrimidine derivatives (e.g., Compound 1) show marked EGFR inhibition, suggesting that electron-withdrawing groups enhance kinase binding .

- Solubility and Bioavailability : Sulfamoyl and methoxy groups () may improve aqueous solubility compared to the target compound’s diphenylpyrimidine scaffold.

- Synthetic Accessibility : High-yield syntheses (e.g., 80% for Rip-B, ) contrast with the likely complex synthesis of the target compound due to its diphenyl substitution .

常见问题

Q. What synthetic routes are commonly employed for N-(2,6-diphenylpyrimidin-4-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Pyrimidine Core Formation : Cyclocondensation of 1,3-diketones or amidines with urea derivatives under acidic conditions to yield the 2,6-diphenylpyrimidine scaffold .

Benzamide Coupling : Acylation using benzoyl chloride or activated esters (e.g., via Schotten-Baumann reaction) under basic conditions (e.g., NaH, DMF) at 0–25°C .

- Optimization Tips :

- Use anhydrous solvents to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrimidine Formation | Benzamidine HCl, AcOH, reflux | 65–75 | |

| Benzamide Coupling | Benzoyl chloride, NaH, THF, 0°C → RT | 80–85 |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve molecular conformation using SHELX (for refinement) and ORTEP-3 (for visualization). For example, dihedral angles between the benzamide and pyrimidine rings can be determined (e.g., 58.3° in related analogs) .

- NMR Spectroscopy : Assign peaks using - and -NMR (e.g., amide proton at δ 10–12 ppm; pyrimidine C4 at δ 160–165 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-TOF (e.g., [M+H] at m/z 331.168) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

- Methodological Answer :

- Refinement Strategies : Use SHELXL to iteratively adjust thermal parameters and occupancy factors. For twinned crystals, apply the TWIN/BASF commands .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/R2 convergence (<5% difference) .

- Case Study : In N-(3,5-dichlorophenyl)benzamide analogs, trans-conformation of the H–N–CO unit was confirmed via hydrogen-bonded chain analysis (N–H⋯O, 2.8–3.0 Å) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using AMBER force fields to assess stability of π-π stacking interactions .

- Docking Studies : Use AutoDock Vina to predict binding affinity with biological targets (e.g., kinase domains) by aligning the pyrimidine core in ATP-binding pockets .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives?

- Methodological Answer :

- Substitution Strategy :

- Vary substituents on the phenyl rings (e.g., electron-withdrawing groups at para-positions to enhance electrophilicity) .

- Replace pyrimidine with oxazole or thiazole to assess heterocycle influence .

- Biological Assays :

- Test in vitro kinase inhibition (IC) using ADP-Glo™ assays.

- Evaluate cytotoxicity via MTT assays (e.g., IC = 2–5 μM in cancer cell lines) .

Q. Table 2: Example SAR Data

| Derivative | Substituent | Kinase Inhibition (%) | Cytotoxicity (IC, μM) |

|---|---|---|---|

| 12 | 4-NO-Ph | 92 ± 3 | 2.1 ± 0.2 |

| 13 | 4-Cl-2-NO-Ph | 85 ± 5 | 4.8 ± 0.3 |

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding molecular conformation?

- Methodological Answer :

- Dynamic Effects : NMR (solution state) may show rotational freedom of the benzamide group, while X-ray (solid state) captures a fixed conformation. Compare NOESY correlations (e.g., H–N to pyrimidine H4) with crystallographic dihedral angles .

- Temperature-Dependent NMR : Conduct experiments at 298 K vs. 223 K to observe restricted rotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。